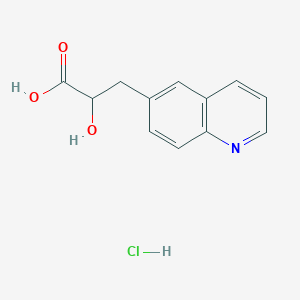

2-Hydroxy-3-quinolin-6-ylpropanoic acid;hydrochloride

Description

2-Hydroxy-3-quinolin-6-ylpropanoic acid hydrochloride is a quinoline-derived compound characterized by a hydroxypropanoic acid side chain and a hydrochloride salt. Quinoline-based hydrochlorides are often explored for their enhanced solubility and bioavailability compared to free bases, making them valuable in drug development . The hydrochloride salt likely improves stability in aqueous environments, a trait observed in related compounds like Nicardipine Hydrochloride .

Properties

IUPAC Name |

2-hydroxy-3-quinolin-6-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3.ClH/c14-11(12(15)16)7-8-3-4-10-9(6-8)2-1-5-13-10;/h1-6,11,14H,7H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFKKBHIVVIHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CC(C(=O)O)O)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Hydroxy-3-quinolin-6-ylpropanoic acid;hydrochloride typically involves several key steps:

Starting Materials: The synthesis begins with the preparation of quinoline derivatives and appropriate propanoic acid precursors.

Reaction Conditions: The reaction conditions often involve the use of Lewis acids, such as aluminum chloride, to facilitate the formation of the quinoline ring. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature conditions are crucial for large-scale synthesis.

Chemical Reactions Analysis

2-Hydroxy-3-quinolin-6-ylpropanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-6-carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 6-position, using reagents like sodium hydride and alkyl halides. This leads to the formation of various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Hydroxy-3-quinolin-6-ylpropanoic acid; hydrochloride serves as a versatile building block in the synthesis of more complex quinoline derivatives. These derivatives are crucial in developing new pharmaceutical agents, particularly those targeting various diseases.

Anticancer Activity

Recent studies have highlighted the compound's potential cytotoxic effects against cancer cell lines. For example, a series of quinoline derivatives were synthesized and evaluated for their anticancer properties, demonstrating significant activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. Compounds derived from 2-hydroxy-3-quinolin-6-ylpropanoic acid exhibited IC50 values indicating potent cytotoxicity, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Research indicates that certain derivatives possess significant antibacterial effects, making them candidates for developing new antimicrobial agents .

Enzyme Inhibition

Studies have shown that 2-hydroxy-3-quinolin-6-ylpropanoic acid; hydrochloride can act as an inhibitor for specific enzymes involved in disease pathways. This property is particularly relevant in drug design aimed at modulating enzyme activity to treat various conditions .

Comparison of Biological Activities

| Compound | Target Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|---|

| 2-Hydroxy-3-quinolin-6-ylpropanoic acid; hydrochloride | MCF-7 | 5.0 | Cytotoxic |

| Quinoline Derivative A | HCT-116 | 4.5 | Cytotoxic |

| Quinoline Derivative B | MCF-7 | 7.0 | Cytotoxic |

Case Studies

Case Study 1: Anticancer Activity

In a study published in PMC, researchers synthesized a series of quinoline derivatives based on 2-hydroxy-3-quinolin-6-ylpropanoic acid and evaluated their cytotoxic effects against human cancer cell lines. The results indicated that several derivatives had IC50 values ranging from 1.9 to 7.52 µg/mL, showcasing their potential as anticancer agents .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of synthesized quinoline derivatives, revealing that some compounds exhibited substantial antibacterial activity against common pathogens, thus supporting their development as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-quinolin-6-ylpropanoic acid;hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It can bind to enzymes and receptors in biological systems, modulating their activity.

Pathways Involved: The compound may interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Quinoline and Quinazoline Derivatives

- 3-Hydroxy-2-(6-methylquinazolin-4-ylamino)propanoic Acid Hydrochloride (): Empirical Formula: C₁₂H₁₄ClN₃O₃ vs. C₁₂H₁₄ClNO₃ (estimated for the target compound). Structural Difference: The quinazoline ring (two nitrogen atoms) in this compound contrasts with the quinoline ring (one nitrogen) in the target.

- 2-(2-Chloro-6-methylquinolin-3-yl)acetic Acid (): Substituents: A chloro and methyl group on the quinoline ring vs. hydroxy and propanoic acid groups in the target.

Alkaloid Hydrochlorides ()

- Jatrorrhizine Hydrochloride, Palmatine Hydrochloride: These isoquinoline alkaloids share the hydrochloride salt but feature tetracyclic structures. Their broad antimicrobial and anti-inflammatory activities highlight the role of aromatic systems in bioactivity, a trait shared with quinoline derivatives .

Pharmacological Activity Comparison

Enzyme Inhibition Potential

- SARS-CoV-2 3CLpro Inhibitors (): Butenafine Hydrochloride and Raloxifene Hydrochloride show inhibitory activity against SARS-CoV-2 protease.

- Dopamine Hydrochloride Binding (): Dopamine’s binding in hydrogels is influenced by electrostatic interactions with the hydrochloride group. The target compound’s quinoline ring could enable π-π stacking in similar matrices, enhancing drug delivery applications .

Anti-inflammatory and Antimicrobial Profiles

- 20-Hydroxy-3-oxolupan-28-oic Acid (HOA) (): HOA, a triterpenoid, suppresses NF-κB and cytokine pathways. The target compound’s hydroxypropanoic acid moiety may similarly modulate inflammatory mediators, though its quinoline core could introduce unique kinase inhibition effects .

- Clindamycin Hydrochloride () :

Physicochemical Properties and Stability

Analytical Methods for Characterization

- HPLC Analysis (): Reverse-phase HPLC with UV detection (e.g., 254 nm) is widely used for quantifying hydrochlorides like Jatrorrhizine and Promethazine . The target compound’s aromatic quinoline core would enable similar detection.

- FTIR Spectroscopy () :

- Densitometry () :

- Used for stability studies of Vildagliptin Hydrochloride under acidic conditions. Comparable methods could assess the target compound’s degradation profile .

Biological Activity

Overview

2-Hydroxy-3-quinolin-6-ylpropanoic acid; hydrochloride (C12H11NO3·HCl) is a compound recognized for its diverse biological activities, particularly in the fields of medicinal and pharmaceutical research. This compound features a quinoline ring fused with a propanoic acid moiety, which contributes to its unique properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 2-Hydroxy-3-quinolin-6-ylpropanoic acid; hydrochloride is characterized by:

- Molecular Formula : C12H11NO3·HCl

- IUPAC Name : 2-hydroxy-3-quinolin-6-ylpropanoic acid; hydrochloride

- InChI Key : YBFKKBHIVVIHOX-UHFFFAOYSA-N

This compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its biological activity .

Antimicrobial Properties

Research indicates that 2-Hydroxy-3-quinolin-6-ylpropanoic acid; hydrochloride exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0048 mg/mL |

| Staphylococcus aureus | 0.0098 mg/mL |

| Bacillus subtilis | 0.0195 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study highlighted that derivatives of quinoline scaffolds, including 2-Hydroxy-3-quinolin-6-ylpropanoic acid; hydrochloride, exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and others through mechanisms involving apoptosis and cell cycle arrest .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15.5 |

| HeLa | 12.3 |

| A549 | 10.8 |

The data indicates that the compound's structural features may enhance its interaction with cellular targets involved in cancer progression .

The biological activity of 2-Hydroxy-3-quinolin-6-ylpropanoic acid; hydrochloride is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial survival and cancer cell proliferation.

- Receptor Binding : It can bind to receptors that modulate cell signaling pathways, leading to altered cellular responses.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, promoting programmed cell death, which is crucial for effective cancer therapy.

Case Studies and Research Findings

A notable study explored the synthesis of various quinoline derivatives, including modifications to the propanoic acid moiety to enhance biological activity. These derivatives were tested for their efficacy against multiple pathogens and cancer cell lines, demonstrating promising results in both antimicrobial and anticancer assays .

Additionally, comparative studies with other quinoline derivatives highlighted the unique properties of 2-Hydroxy-3-quinolin-6-ylpropanoic acid; hydrochloride, emphasizing its potential as a lead compound for further drug development .

Q & A

Q. What computational tools predict toxicity or metabolic pathways?

- Methodology :

- ADMET Prediction : Use SwissADME or ProTox-II to estimate permeability, cytochrome P450 interactions, and LD₅₀.

- Metabolite Identification : Simulate Phase I/II metabolism with BioTransformer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.